![molecular formula C22H28N2O2 B5345767 1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as BU-100, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BU-100 belongs to the class of opioids and acts as a selective agonist for the delta opioid receptor.
Wirkmechanismus
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide acts as a selective agonist for the delta opioid receptor. The delta opioid receptor is a G protein-coupled receptor that is primarily found in the brain and spinal cord. Activation of the delta opioid receptor by this compound leads to the release of endorphins, which are natural painkillers produced by the body. This compound also activates the kappa opioid receptor, which is responsible for the analgesic effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce pain sensitivity and improve mood. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in the body. Furthermore, this compound has been shown to have neuroprotective effects and can protect the brain from damage caused by ischemia and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective agonist for the delta opioid receptor, which allows for precise targeting of this receptor. This compound is also relatively stable and can be stored at room temperature for extended periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Furthermore, this compound has a short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide. One area of interest is the potential use of this compound in treating drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals. Another area of interest is the potential use of this compound in treating depression. Studies have shown that this compound can improve mood and reduce symptoms of depression in animals. Furthermore, research on this compound may lead to the development of new and more effective painkillers with fewer side effects.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound acts as a selective agonist for the delta opioid receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. While this compound has some limitations for lab experiments, it has a number of potential future directions for research, including the treatment of drug addiction and depression.
Synthesemethoden
The synthesis of 1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 1-(2-methoxyphenyl) ethanone with benzylmagnesium chloride to form 1-benzyl-1-(2-methoxyphenyl) ethanol. The intermediate product is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide has been extensively studied in scientific research due to its potential therapeutic applications. Studies have shown that this compound has analgesic effects and can be used to treat chronic pain. This compound has also been shown to have anti-inflammatory effects and can be used to treat inflammatory disorders such as arthritis. Furthermore, this compound has shown potential in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
1-benzyl-N-[1-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(20-10-6-7-11-21(20)26-2)23-22(25)19-12-14-24(15-13-19)16-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHLWUDPMMDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

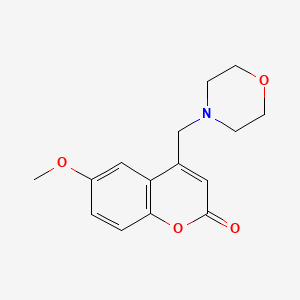
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)
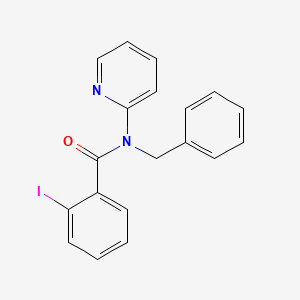

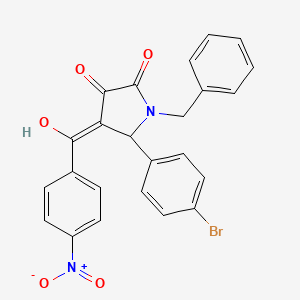
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
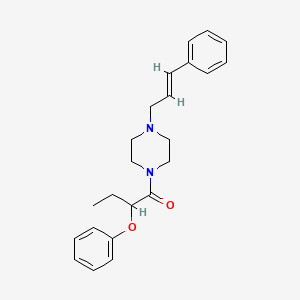
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
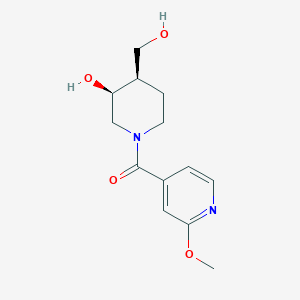
![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)